CCT129202

Descripción general

Descripción

CCT129202 es un inhibidor de moléculas pequeñas que se dirige a la familia Aurora de quinasas de serina/treonina, las cuales son cruciales para la regulación de la maduración del centrosoma, la segregación de cromosomas y la citocinesis durante la mitosis . Este compuesto es particularmente significativo en la investigación del cáncer debido a su capacidad para inhibir la proliferación de células tumorales al inducir la apoptosis y causar el arresto del ciclo celular .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

CCT129202 es un derivado de imidazopiridina y un inhibidor competitivo de ATP de las quinasas Aurora . La síntesis de this compound involucra múltiples pasos, incluyendo la formación del núcleo de imidazopiridina y la posterior funcionalización para introducir los sustituyentes necesarios. La ruta sintética exacta y las condiciones de reacción son propiedad y la información detallada no está disponible fácilmente en la literatura pública.

Métodos de Producción Industrial

Los métodos de producción industrial para this compound no están ampliamente documentados. Es probable que la síntesis involucre técnicas estándar de síntesis orgánica, incluyendo el uso de grupos protectores, funcionalización selectiva y pasos de purificación como recristalización o cromatografía para lograr una alta pureza.

Análisis De Reacciones Químicas

Tipos de Reacciones

CCT129202 experimenta varias reacciones químicas, centrándose principalmente en su interacción con los objetivos biológicos. Se sabe que inhibe las quinasas Aurora al competir con el ATP por la unión al sitio activo de la quinasa . Esta inhibición conduce a la acumulación de células con contenido anormal de ADN e induce la apoptosis.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en la síntesis de this compound incluyen materiales de partida para el núcleo de imidazopiridina, así como reactivos para la funcionalización como agentes halogenantes, agentes reductores y reactivos de grupo protector. Las condiciones generalmente implican técnicas estándar de síntesis orgánica, incluyendo calentamiento, agitación y el uso de atmósferas inertes para evitar reacciones secundarias no deseadas.

Principales Productos Formados

El principal producto formado a partir de las reacciones que involucran this compound es el propio compuesto, que se caracteriza por su capacidad para inhibir las quinasas Aurora. El compuesto generalmente se aísla con alta pureza y se caracteriza utilizando técnicas como espectroscopia de resonancia magnética nuclear, espectrometría de masas y cromatografía líquida de alta resolución.

Aplicaciones Científicas De Investigación

CCT129202 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria .

Química: En química, this compound se utiliza como un compuesto de herramienta para estudiar la inhibición de las quinasas Aurora y para comprender las relaciones estructura-actividad de los inhibidores de las quinasas.

Biología: En la investigación biológica, this compound se utiliza para investigar el papel de las quinasas Aurora en la regulación del ciclo celular, la segregación de cromosomas y la citocinesis. También se utiliza para estudiar los efectos de la inhibición de las quinasas en la proliferación y la apoptosis de las células tumorales.

Medicina: En la investigación médica, this compound se está explorando como un posible agente terapéutico para el tratamiento de varios tipos de cáncer. Su capacidad para inducir la apoptosis e inhibir el crecimiento tumoral la convierte en una candidata prometedora para la terapia contra el cáncer.

Industria: En la industria farmacéutica, this compound se utiliza en el desarrollo de nuevos fármacos contra el cáncer. Sirve como compuesto principal para el diseño y la síntesis de inhibidores de las quinasas Aurora más potentes y selectivos.

Mecanismo De Acción

El mecanismo de acción de CCT129202 involucra la inhibición de las quinasas Aurora, que son esenciales para la mitosis . Al competir con el ATP por la unión al sitio activo de la quinasa, this compound evita la fosforilación de sustratos clave involucrados en la progresión del ciclo celular. Esta inhibición conduce al arresto del ciclo celular en la fase G2/M, a la acumulación de células con contenido anormal de ADN y a la inducción de la apoptosis .

This compound también induce la expresión de p21, un inhibidor de la quinasa dependiente de ciclina, que contribuye a la regulación a la baja de la timidina quinasa 1 a través de la vía de la proteína retinoblastoma . Esto mejora aún más la capacidad del compuesto para inhibir la proliferación de células tumorales.

Comparación Con Compuestos Similares

CCT129202 es único entre los inhibidores de las quinasas Aurora debido a su alta selectividad y potencia . Compuestos similares incluyen otros inhibidores de las quinasas Aurora como VX-680, MLN8237 y AZD1152 . Estos compuestos también se dirigen a las quinasas Aurora pero pueden diferir en su selectividad, potencia y propiedades farmacocinéticas.

VX-680: También conocido como MK-0457, VX-680 es un inhibidor de la quinasa Aurora pan que ha mostrado eficacia en estudios preclínicos y clínicos. Inhibe las quinasas Aurora A, B y C con una potencia similar a la de this compound.

MLN8237: También conocido como Alisertib, MLN8237 es un inhibidor selectivo de la quinasa Aurora A que ha demostrado actividad antitumoral en varios modelos de cáncer. Se diferencia de this compound en su selectividad para Aurora A sobre Aurora B y C.

AZD1152: También conocido como Barasertib, AZD1152 es un inhibidor selectivo de la quinasa Aurora B que ha mostrado promesa en ensayos clínicos para el tratamiento de malignidades hematológicas. Se distingue de this compound en su selectividad para Aurora B.

Actividad Biológica

CCT129202 is a selective inhibitor of Aurora kinases, which are crucial for cell cycle regulation, particularly during mitosis. This compound has garnered attention in cancer research due to its potent biological activity against various human tumor cell lines and its potential therapeutic applications.

This compound primarily targets Aurora A and Aurora B kinases, leading to significant disruptions in mitotic processes. The mechanism involves:

- Induction of p21 : this compound activates p21, a cyclin-dependent kinase inhibitor that plays a vital role in tumor suppression. The upregulation of p21 leads to the hypophosphorylation of the retinoblastoma (Rb) protein, inhibiting the transcription factor E2F and subsequently decreasing thymidine kinase 1 (TK1) activity .

- Cell Cycle Arrest : The compound causes accumulation of cells with greater than 4N DNA content, indicating a failure in mitotic progression. This results in delayed mitosis and abrogation of nocodazole-induced mitotic arrest .

- Apoptosis Induction : Treatment with this compound has been associated with increased levels of cleaved poly (ADP-ribose) polymerase (PARP), a marker indicative of apoptosis .

In Vitro and In Vivo Efficacy

This compound has demonstrated significant efficacy both in vitro and in vivo:

- In Vitro Studies : The compound exhibited IC50 values of approximately 42 nM for Aurora A and 198 nM for Aurora B, indicating strong inhibitory effects on these kinases across various cancer cell lines . It effectively inhibited proliferation in multiple cultured human tumor cell lines, with growth inhibition (GI50) values ranging from 0.1 μM to 1 μM .

- In Vivo Studies : In murine models, particularly HCT116 xenografts, this compound showed substantial tumor growth inhibition following intraperitoneal administration. Tumor growth was reduced by up to 60% as measured by positron emission tomography (PET) imaging techniques .

Summary of Biological Activity

The following table summarizes key findings regarding this compound's biological activity:

| Parameter | Value |

|---|---|

| Target Kinases | Aurora A, Aurora B |

| IC50 Values | A: 42 nM, B: 198 nM |

| GI50 Range (In Vitro) | 0.1 μM - 1 μM |

| Apoptosis Marker | Increased cleaved PARP |

| Tumor Growth Inhibition (In Vivo) | Up to 60% reduction |

Case Studies

Several studies have provided insights into the efficacy of this compound:

- Study on HCT116 Xenografts : This study demonstrated that this compound not only inhibited tumor growth but also induced significant apoptosis within the tumor microenvironment. The activation of p21 was noted as a critical factor contributing to this effect .

- Mechanistic Insights : Research indicated that this compound's ability to induce abnormal spindle formation during mitosis led to cell death in treated HeLa cells, further underscoring its potential as an anticancer agent .

Propiedades

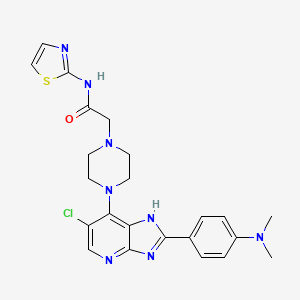

IUPAC Name |

2-[4-[6-chloro-2-[4-(dimethylamino)phenyl]-1H-imidazo[4,5-b]pyridin-7-yl]piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN8OS/c1-30(2)16-5-3-15(4-6-16)21-28-19-20(17(24)13-26-22(19)29-21)32-10-8-31(9-11-32)14-18(33)27-23-25-7-12-34-23/h3-7,12-13H,8-11,14H2,1-2H3,(H,25,27,33)(H,26,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYKHWEFPFAGNEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=NC3=NC=C(C(=C3N2)N4CCN(CC4)CC(=O)NC5=NC=CS5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50241406 | |

| Record name | CCT-129202 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50241406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942947-93-5 | |

| Record name | CCT-129202 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942947935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CCT-129202 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50241406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CCT-129202 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8N349V9Q27 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.